molecular formula C7H3BrF4Zn B14876588 (4-Fluoro-2-(trifluoromethyl)phenyl)Zinc bromide

(4-Fluoro-2-(trifluoromethyl)phenyl)Zinc bromide

Cat. No.: B14876588
M. Wt: 308.4 g/mol
InChI Key: HIEXYKXDPONPSW-UHFFFAOYSA-M
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Description

(4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable due to its ability to introduce the (4-fluoro-2-(trifluoromethyl)phenyl) group into various substrates, making it a versatile tool in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of (4-fluoro-2-(trifluoromethyl)phenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(4fluoro2(trifluoromethyl)phenyl)bromide+Zn(4fluoro2(trifluoromethyl)phenyl)zinc bromide(4-\text{fluoro}-2-(\text{trifluoromethyl})\text{phenyl})\text{bromide} + \text{Zn} \rightarrow (4-\text{fluoro}-2-(\text{trifluoromethyl})\text{phenyl})\text{zinc bromide} (4−fluoro−2−(trifluoromethyl)phenyl)bromide+Zn→(4−fluoro−2−(trifluoromethyl)phenyl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and reduction: It can participate in redox reactions, although these are less common.

    Coupling reactions: It is often used in cross-coupling reactions such as Negishi coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, other organozinc reagents, and various electrophiles. Typical reaction conditions involve inert atmospheres, controlled temperatures, and the use of solvents like THF.

Major Products

The major products formed from reactions involving this compound are typically complex organic molecules with the (4-fluoro-2-(trifluoromethyl)phenyl) group incorporated into their structure. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Chemistry

In chemistry, (4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide is used as a reagent for the synthesis of complex organic molecules

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its ability to introduce fluorinated groups into polymers can enhance their thermal and chemical stability.

Mechanism of Action

The mechanism by which (4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide exerts its effects involves the transfer of the (4-fluoro-2-(trifluoromethyl)phenyl) group to an electrophilic substrate. This process is typically facilitated by a palladium catalyst in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • (4-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide
  • (4-fluoro-2-(trifluoromethyl)phenyl)lithium
  • (4-fluoro-2-(trifluoromethyl)phenyl)boronic acid

Uniqueness

Compared to similar compounds, (4-fluoro-2-(trifluoromethyl)phenyl)zinc bromide offers unique advantages in terms of reactivity and selectivity. Its use in cross-coupling reactions is often preferred due to its stability and the mild reaction conditions required. Additionally, the presence of the zinc atom can facilitate certain reactions that are less efficient with magnesium or lithium analogs.

Properties

Molecular Formula

C7H3BrF4Zn

Molecular Weight

308.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(trifluoromethyl)benzene-4-ide

InChI

InChI=1S/C7H3F4.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

HIEXYKXDPONPSW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=[C-]1)C(F)(F)F)F.[Zn+]Br

Origin of Product

United States

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